3-(Dibutylamino)phenol

Descripción

The exact mass of the compound 3-(Dibutylamino)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Dibutylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dibutylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

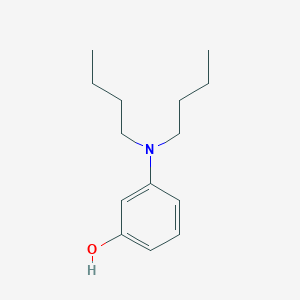

Structure

3D Structure

Propiedades

IUPAC Name |

3-(dibutylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,16H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSTZMGCKHBFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345027 | |

| Record name | 3-(Dibutylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43141-69-1 | |

| Record name | N,N-Dibutyl-3-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43141-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dibutylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dibutylamino)phenol (CAS 43141-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)phenol is a substituted aromatic organic compound that has garnered significant interest in various chemical industries. Structurally, it features a phenol ring with a dibutylamino group at the meta position. This unique combination of a nucleophilic amine and a weakly acidic phenol imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a range of functional molecules.[1][2] Its applications are most prominent in the production of specialty dyes, particularly leuco dyes for thermal and carbonless paper, where it serves as a crucial building block.[3][4] While its direct application in pharmaceuticals is less documented, the substituted aminophenol scaffold is of interest in medicinal chemistry due to its potential for derivatization and the prevalence of similar structures in biologically active compounds.[5]

This technical guide provides a comprehensive overview of 3-(dibutylamino)phenol, including its chemical and physical properties, detailed synthesis protocols, spectroscopic analysis, key applications, and essential safety and handling information. The content is curated to provide researchers and professionals with the practical and theoretical knowledge required for its effective use in a laboratory and industrial setting.

Chemical and Physical Properties

3-(Dibutylamino)phenol is typically a clear liquid, ranging in color from orange to brown or dark purple.[6] The presence of the dibutylamino group significantly increases its hydrophobicity compared to its parent compound, 3-aminophenol.

| Property | Value | Source |

| CAS Number | 43141-69-1 | [6] |

| Molecular Formula | C₁₄H₂₃NO | [7] |

| Molecular Weight | 221.34 g/mol | [7] |

| Appearance | Clear orange to brown to dark purple liquid | [6] |

| Boiling Point | 176 °C at 6 mmHg | [6][7] |

| Density | 0.98 g/cm³ | [6] |

| pKa | 10.37 ± 0.10 (Predicted) | [6] |

| Refractive Index | 1.5370 - 1.5390 | [6] |

| Solubility | Soluble in organic solvents, insoluble in water. | [8] |

Synthesis and Purification

The most common and industrially relevant synthesis of 3-(dibutylamino)phenol involves the N-alkylation of 3-aminophenol with a suitable butylating agent, such as butyl bromide. The key to a successful synthesis is the selective alkylation of the amino group over the phenolic hydroxyl group. This is typically achieved by carefully controlling the reaction conditions, particularly the pH.

Comparative Synthesis Strategies

| Starting Material | Reagents and Conditions | Advantages | Disadvantages |

| 3-Aminophenol | Butyl bromide, aqueous acid, periodic addition of NaOH | High yield and selectivity. | Generates significant wastewater containing sodium bromide.[9] |

| Resorcinol | Dibutylamine, catalyst (e.g., Raney Ni), high temperature and pressure | Utilizes a different starting material, potentially offering an alternative route if 3-aminophenol is unavailable. | Requires high pressure and temperature, specialized equipment needed. |

| 3-Nitrophenol | 1. Reduction (e.g., H₂, Pd/C) to 3-aminophenol 2. N-alkylation with butyl bromide | A viable route if 3-nitrophenol is a more accessible starting material. | A two-step process, potentially lowering the overall yield. |

Detailed Experimental Protocol: N-Alkylation of 3-Aminophenol

This protocol is a representative procedure based on the selective alkylation of aminophenols.[9][10]

Reaction Scheme:

Caption: Synthesis of 3-(Dibutylamino)phenol via N-alkylation.

Materials:

-

3-Aminophenol

-

1-Bromobutane (Butyl Bromide)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a suitable amount of water.

-

Initial Alkylation: Add 1-bromobutane to the solution. The molar ratio of 1-bromobutane to 3-aminophenol should be approximately 2.2:1 to ensure complete dialkylation.

-

pH Control: Gently heat the reaction mixture. Periodically add a solution of sodium hydroxide to maintain the pH of the reaction mixture between 5.0 and 6.5. This is crucial to prevent the alkylation of the phenolic hydroxyl group, which would lead to the formation of ether byproducts.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 8-9 with additional sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 3-(dibutylamino)phenol can be purified by vacuum distillation to yield a clear, pure liquid.[9]

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 3-(dibutylamino)phenol.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the butyl chains, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.0-7.5 ppm), and their splitting pattern will be indicative of the 1,3-disubstitution on the benzene ring. The protons on the butyl chains will appear in the upfield region (typically 0.8-3.5 ppm). The phenolic -OH proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[11][12]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the butyl groups. Due to the symmetry of the dibutylamino group, only four signals are expected for the eight carbons of the two butyl chains. The aromatic region will show six signals, with the carbon attached to the oxygen being the most downfield.[13]

Infrared (IR) Spectroscopy

The IR spectrum of 3-(dibutylamino)phenol will exhibit characteristic absorption bands for the functional groups present.[1][14]

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[14]

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations will appear at wavenumbers just above 3000 cm⁻¹.[14]

-

C-H Stretch (Aliphatic): The C-H stretching vibrations of the butyl groups will be observed in the range of 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to medium to strong absorptions in the 1500-1600 cm⁻¹ region.[1]

-

C-N Stretch: The C-N stretching vibration of the aromatic amine will be present in the fingerprint region.

-

C-O Stretch: The C-O stretching of the phenol will be observed around 1220 cm⁻¹.[14]

Mass Spectrometry

The mass spectrum of 3-(dibutylamino)phenol will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (221.34).

-

Fragmentation Pattern: Common fragmentation pathways for N,N-dialkylanilines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical (C₃H₇•) to give a prominent fragment ion. Fragmentation of the aromatic ring is also possible.[6]

Applications in Organic Synthesis and Industry

The primary industrial application of 3-(dibutylamino)phenol is as a key intermediate in the synthesis of leuco dyes.[15]

Leuco Dye Synthesis: The Case of ODB-2

3-(Dibutylamino)phenol is a crucial precursor for the synthesis of 2-anilino-6-dibutylamino-3-methylfluoran, a widely used black leuco dye often referred to as ODB-2.[4] Leuco dyes are colorless or faintly colored compounds that can switch to a colored form upon a specific chemical or physical stimulus, such as a change in pH or temperature.[16] This property makes them essential components in carbonless copy paper and thermal printing papers.[15][17]

The synthesis of ODB-2 involves the condensation of 3-(dibutylamino)phenol with other aromatic precursors.[3]

Caption: Role of 3-(Dibutylamino)phenol in ODB-2 synthesis.

Potential in Drug Discovery

While specific examples of marketed drugs containing the 3-(dibutylamino)phenol moiety are not readily found in the literature, the substituted aminophenol scaffold is a recurring motif in medicinal chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the tertiary amine can be protonated at physiological pH, allowing for ionic interactions. The dibutyl groups contribute to the lipophilicity of the molecule, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.

Researchers in drug discovery may utilize 3-(dibutylamino)phenol as a building block to synthesize more complex molecules with potential therapeutic applications. The reactivity of both the amino and phenolic groups allows for a wide range of chemical modifications to explore structure-activity relationships.

Safety and Handling

3-(Dibutylamino)phenol should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

Hazard Identification:

-

Skin and Eye Irritation: It is classified as a skin and eye irritant.[6]

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

Recommended Handling Practices:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Conclusion

3-(Dibutylamino)phenol is a versatile chemical intermediate with significant industrial importance, primarily in the manufacturing of leuco dyes for imaging and printing applications. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high selectivity and yield. The well-defined spectroscopic signature of this compound allows for reliable characterization and quality control. While its direct role in drug discovery is not yet established, its structural features present opportunities for its use as a scaffold in the design and synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or professional working with this compound.

References

- Azizi, N., & Saidi, M. R. (2005). An efficient and chemoselective N-benzylation of anilines. Organic letters, 7(17), 3649–3651.

- Hajzeri, M., et al. (2015).

- CN101250191A - Method for preparing 2-phenylamino-6-dibutylamino-3-methyl fluoran. (2008).

- Wang, Y., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.

- Selective alkylation of the amino group of aminophenols. (n.d.). University of Michigan.

-

Luminescent Chemicals. (n.d.). Liquid 3-(dibutylamino) Phenol, Industrial Grade And Chemical Grade. IndiaMART. Retrieved from [Link]

- Panák, O., et al. (2015). Insight into the evaluation of colour changes of leuco dye based thermochromic systems as a function of temperature.

- The Royal Society of Chemistry. (2006).

-

SNCL. (n.d.). PARA AMINO PHENOL. Retrieved from [Link]

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Doc Brown's Chemistry. (n.d.).

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Physical Chemistry Research. (2023, November 19).

- Google Patents. (n.d.).

- Google P

- eGyanKosh. (n.d.).

- Doc Brown's Chemistry. (n.d.).

- ChemRxiv. (n.d.). Core-Labeling Synthesis of Phenols.

- Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

- CymitQuimica. (n.d.). CAS 43141-69-1: N,N-Dibutyl-3-aminophenol.

- YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

- Guidechem. (n.d.). 3-(Dibutylamino)phenol 43141-69-1 wiki.

- Knowledge UChicago. (2023, September 26). Core-Labeling (Radio) Synthesis of Phenols.

- Doc Brown's Chemistry. (n.d.).

- Wikipedia. (n.d.). Leuco dye.

- ResearchGate. (n.d.). Functional properties of the leuco dye-based thermochromic printing inks.

- Jiang, Z.-Y., & Wang, Y.-G. (2003). A mild, efficient and selective deprotection of t-butyldimethylsilyl-protected phenols using cesium carbonate. Tetrahedron Letters, 44(20), 3859–3861.

- ChemicalBook. (n.d.). Phenol(108-95-2) 13C NMR spectrum.

- ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. | Download Table.

- Illinois State University. (2015). Infrared Spectroscopy.

- Wikipedia. (n.d.).

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- MDPI. (n.d.). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US4585896A - Process for the production of an aminophenol - Google Patents [patents.google.com]

- 3. CN101250191A - Method for preparing 2-phenylamino-6-dibutylamino-3-methyl fluoran - Google Patents [patents.google.com]

- 4. sncl.com [sncl.com]

- 5. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. 3-Diethylaminophenol(91-68-9) 13C NMR spectrum [chemicalbook.com]

- 12. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. Leuco dye - Wikipedia [en.wikipedia.org]

- 17. tekhelet.com [tekhelet.com]

1H NMR spectrum of 3-(Dibutylamino)phenol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Dibutylamino)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Dibutylamino)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral prediction. It delves into the causal relationships between molecular structure and spectral output, offers field-proven protocols for sample preparation and data acquisition, and provides a systematic framework for spectral interpretation. By grounding our analysis in fundamental principles and authoritative references, this guide serves as a self-validating resource for the structural elucidation of 3-(Dibutylamino)phenol and related substituted aromatic compounds.

Introduction: The Structural Significance of 3-(Dibutylamino)phenol

3-(Dibutylamino)phenol (CAS No. 43141-69-1) is a substituted aromatic compound featuring a hydroxyl group and a tertiary amine, specifically a dibutylamino group, in a meta-relationship on a benzene ring.[1][2] This unique arrangement of electron-donating groups makes it a valuable intermediate in the synthesis of dyes and specialized pharmaceutical agents.[2]

For any scientist working with this molecule, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering precise insights into the electronic environment of every proton in the molecule. This guide will deconstruct the ¹H NMR spectrum of this compound, providing the expertise needed to not only confirm its identity but also to identify potential impurities and understand its behavior in solution.

Theoretical Prediction of the ¹H NMR Spectrum

The foundation of accurate spectral interpretation is a robust theoretical prediction. The structure of 3-(Dibutylamino)phenol can be divided into three distinct regions, each with characteristic NMR signatures: the aliphatic dibutyl chains, the aromatic ring, and the phenolic hydroxyl proton.

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 10-20 mg of 3-(Dibutylamino)phenol directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing excessive line broadening or solubility issues.

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.

-

Choice A: Chloroform-d (CDCl₃): The industry standard for general organic compounds. It provides excellent resolution for the aliphatic and aromatic regions. Be aware the -OH peak may be broad or difficult to locate.

-

Choice B: Dimethyl sulfoxide-d₆ (DMSO-d₆): The preferred choice if observing the -OH proton is critical. It will reliably show a sharp -OH peak downfield.

-

Vortex the vial gently until the sample is fully dissolved.

-

-

Filtration and Transfer: Draw the solution into a clean glass pipette with a small cotton or glass wool plug at the tip. Transfer the filtered solution into a 5 mm NMR tube. Causality: Filtration removes particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

Spectrometer Insertion: Cap the NMR tube and place it in a spinner turbine, adjusting the depth according to the spectrometer's guide. Insert the sample into the NMR magnet.

-

Spectrometer Setup (Lock, Tune, Shim):

-

Lock: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tune/Match: The probe is tuned to the specific frequency of ¹H nuclei for maximum sensitivity.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp lines and high resolution.

-

-

Data Acquisition: Use standard acquisition parameters:

-

Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without saturating the signals.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction to produce the final, interpretable spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or internal standard (TMS: 0 ppm). [3][4]

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR data for 3-(Dibutylamino)phenol.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| d | 0.9-1.0 | Triplet (t) | 6H | ~7.0 | -CH₃ |

| c | 1.3-1.4 | Sextet (sxt) | 4H | ~7.0 | -CH₂-CH₃ |

| b | 1.5-1.6 | Sextet (sxt) | 4H | ~7.0 | N-CH₂-CH₂ - |

| a | 3.2-3.3 | Triplet (t) | 4H | ~7.0 | N-CH₂ - |

| h | 6.2-6.3 | Doublet (d) | 1H | ~2.0 | Ar-H (pos. 2) |

| f | 6.3-6.4 | Doublet of Doublets (dd) | 1H | ~8.0, 2.0 | Ar-H (pos. 4) |

| e | 6.8-6.9 | Doublet (d) | 1H | ~8.0 | Ar-H (pos. 6) |

| g | 6.9-7.1 | Triplet (t) | 1H | ~8.0 | Ar-H (pos. 5) |

| OH | 4-7 (CDCl₃) or >9 (DMSO-d₆) | Broad Singlet (br s) | 1H | N/A | Phenolic -OH |

Conclusion

The ¹H NMR spectrum of 3-(Dibutylamino)phenol is a rich source of structural information. A systematic approach, beginning with a sound theoretical prediction, allows for the confident assignment of every signal. The aliphatic region provides a clear signature of the two equivalent butyl chains, while the complex multiplets in the aromatic region confirm the 1,3-disubstitution pattern. The phenolic hydroxyl proton, with its characteristic environmental sensitivity and confirmability via D₂O exchange, provides the final piece of the structural puzzle. This guide equips the research professional with the necessary framework to leverage ¹H NMR for the unambiguous characterization of this important chemical intermediate.

References

-

Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

-

¹H proton nmr spectrum of phenol - Doc Brown's Chemistry. [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. [Link]

-

Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - ResearchGate. [Link]

-

¹H NMR Chemical Shift - Oregon State University. [Link]

-

Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols - Oxford Academic. [Link]

-

Predicting a ¹H-NMR Spectrum From The Structure - Chemistry LibreTexts. [Link]

-

An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed. [Link]

Sources

- 1. 3-(Dibutylamino)phenol | 43141-69-1 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Methodological & Application

Application Note: A Multi-faceted Approach to the Purity Assessment of 3-(Dibutylamino)phenol

Introduction

3-(Dibutylamino)phenol (CAS No. 43141-69-1) is a substituted phenol derivative utilized as a key intermediate in the synthesis of various specialty chemicals, including dyes and active pharmaceutical ingredients.[1] The purity of such intermediates is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final product. A comprehensive purity assessment is therefore not merely a quality control checkpoint but a critical component of robust process development and regulatory compliance.

This application note details an orthogonal analytical approach for the comprehensive purity assessment of 3-(Dibutylamino)phenol. By combining chromatographic, spectroscopic, and thermal analysis techniques, a complete profile of the compound's identity, potency, and impurity content can be established. This multi-faceted strategy ensures that different types of impurities—ranging from process-related substances and residual solvents to degradation products—are effectively identified and quantified. The methodologies presented are designed to be self-validating and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Foundational Characterization and Identity Confirmation

Before quantitative purity analysis, the identity of the material must be unequivocally confirmed. Spectroscopic methods provide a molecular fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a unique fingerprint of the functional groups present. For 3-(Dibutylamino)phenol, key absorptions include the O-H stretch of the phenol, C-H stretches of the alkyl chains, C-N stretching of the tertiary amine, and C=C stretches of the aromatic ring.[4]

Protocol:

-

Sample Preparation: Place a small amount of the 3-(Dibutylamino)phenol liquid on a diamond attenuated total reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Compare the obtained spectrum with a reference standard or theoretical predictions. Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Phenolic O-H Stretch | 3200-3600 (broad) | Characteristic of hydrogen-bonded hydroxyl groups.[5] |

| Aliphatic C-H Stretch | 2850-3000 | Corresponds to the butyl group CH₂, and CH₃ vibrations. |

| Aromatic C=C Stretch | 1500-1600 | Indicates the presence of the benzene ring.[5] |

| C-N Stretch | 1250-1350 | Characteristic of the tertiary aromatic amine. |

| C-O Stretch | 1150-1250 | Corresponds to the phenol C-O bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. This is the most powerful technique for unambiguous structure confirmation.[6]

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-(Dibutylamino)phenol in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze chemical shifts, integration values (for ¹H), and splitting patterns to confirm the structure. The chemical shifts for the aromatic protons in phenols are typically observed between 6.0 and 8.0 ppm, while the phenolic OH proton can appear as a broad singlet between 3 and 8 ppm.[5][7]

Chromatographic Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its impurities.[8]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing phenolic compounds and their process-related impurities (e.g., starting materials like resorcinol or under/over-alkylated species).[9][10] The method separates compounds based on their polarity, with the more polar compounds eluting earlier from a non-polar stationary phase. A Diode Array Detector (DAD) is highly recommended as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.[11]

Detailed Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (High purity, e.g., Milli-Q)

-

Formic Acid or Trifluoroacetic Acid (for pH adjustment and peak shaping)

-

3-(Dibutylamino)phenol reference standard and sample

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress the ionization of the phenol, leading to better peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B | A gradient is used to elute a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | |

| Detection | DAD, 280 nm | Phenolic compounds typically exhibit strong UV absorbance around 270-280 nm. |

-

System Suitability Test (SST): Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Acceptance criteria should be based on ICH guidelines.[12]

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Repeatability of Injections (Area): RSD ≤ 1.0% for 5 injections

-

-

Quantification: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Gas Chromatography (GC) for Volatile Impurities

Principle: GC is ideal for analyzing thermally stable, volatile compounds. For 3-(Dibutylamino)phenol, this includes residual solvents from the synthesis and potential volatile impurities.[13] A Flame Ionization Detector (FID) is commonly used due to its broad applicability to organic compounds. GC-MS can be used for definitive identification of unknown volatile impurities.[14][15]

Detailed Protocol:

-

Instrumentation: GC system with a split/splitless injector, FID, and optionally a mass spectrometer (MS). A headspace autosampler is recommended for residual solvent analysis.

-

Reagents and Materials:

-

Dimethyl Sulfoxide (DMSO) or other high-boiling, inert solvent.

-

Reference standards for expected residual solvents.

-

-

Sample Preparation (Headspace for Residual Solvents):

-

Accurately weigh approximately 100 mg of 3-(Dibutylamino)phenol into a headspace vial.

-

Add 1.0 mL of DMSO.

-

Seal the vial and heat (e.g., 80 °C for 15 min) to partition volatile components into the headspace.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.32 mm, 0.25 µm or similar non-polar column | A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of volatile organics.[16] |

| Carrier Gas | Helium or Hydrogen, constant flow | Inert carrier gas. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 40 °C (hold 5 min), then ramp at 10 °C/min to 280 °C (hold 5 min) | Separates solvents at the beginning and allows for the elution of less volatile components. |

| Detector | FID | |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

Thermal Analysis for Absolute Purity

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] For a high-purity crystalline substance, DSC can determine the melting point and, based on the melting point depression, estimate the absolute molar purity using the van't Hoff equation.[18][19][20] This technique is particularly sensitive to eutectic impurities that are soluble in the melt.

Protocol:

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A small sample size minimizes thermal lag.[21]

-

Thermal Program:

-

Equilibrate at a temperature well below the expected melting point.

-

Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

-

Use an inert nitrogen purge to prevent oxidative degradation.

-

-

Data Analysis: The software integrates the melting endotherm to calculate the heat of fusion (ΔHfus). The onset temperature is taken as the melting point. The purity is calculated from the shape of the leading edge of the melting peak.

Integrated Purity Assessment Workflow

A robust purity assessment relies on the intelligent combination of these orthogonal techniques. No single method can provide a complete picture. The workflow below illustrates how these methods are integrated to build a comprehensive quality profile for a batch of 3-(Dibutylamino)phenol.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Diethylaminophenol(91-68-9) 13C NMR [m.chemicalbook.com]

- 7. 3-Dimethylaminophenol(99-07-0) 1H NMR [m.chemicalbook.com]

- 8. longdom.org [longdom.org]

- 9. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmtech.com [pharmtech.com]

- 12. intuitionlabs.ai [intuitionlabs.ai]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. NEMI Method Summary - 8041A [nemi.gov]

- 16. agilent.com [agilent.com]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tainstruments.com [tainstruments.com]

- 20. researchgate.net [researchgate.net]

- 21. Sci-Hub. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry / Analytical Sciences, 1992 [sci-hub.box]

Troubleshooting & Optimization

Technical Support Center: Alkylation of m-Aminophenol

A Senior Application Scientist's Guide to pH Control, Selectivity, and Troubleshooting

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals engaged in the alkylation of m-aminophenol. As a bifunctional molecule, the selective alkylation of m-aminophenol presents unique challenges, with reaction outcomes being exquisitely sensitive to pH. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve your desired product with high yield and selectivity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the alkylation of m-aminophenol. Understanding these concepts is the first step toward successful and reproducible experiments.

Q1: Why is pH control so critical in the alkylation of m-aminophenol?

Answer: The criticality of pH control stems from the dual nucleophilic nature of m-aminophenol, which possesses both a phenolic hydroxyl (-OH) group and an aromatic amino (-NH₂) group. The relative nucleophilicity of these two sites is directly governed by the pH of the reaction medium, which determines their protonation state.

-

N-Alkylation vs. O-Alkylation: Direct alkylation without careful pH management often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to difficult and costly purification.[1][2]

-

Controlling Nucleophilicity:

-

In acidic conditions (low pH): The amino group is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is no longer a nucleophile, effectively "protecting" the nitrogen atom. Alkylation, if it occurs, will favor the hydroxyl group (O-alkylation).

-

In basic conditions (high pH): The hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion (-O⁻). The amino group (-NH₂) remains a potent nucleophile. Under these conditions, a competition is established between O- and N-alkylation, often favoring the more nucleophilic phenoxide.

-

Therefore, precise pH control is the primary tool for directing the alkylating agent to the desired site and achieving high selectivity.

Q2: What are the pKa values for m-aminophenol, and how do they guide reaction setup?

Answer: The pKa values are essential for predicting the protonation state of each functional group at a given pH. For m-aminophenol, the relevant pKa values are approximately:

This data is pivotal for designing your reaction conditions:

-

To favor O-alkylation: The reaction pH should be maintained well above pKa₁ (to ensure the amino group is in its neutral, less reactive -NH₂ form) but close to or slightly above pKa₂ (to deprotonate the phenol to the highly reactive phenoxide). A pH range of 10-12 is a common starting point.

-

To favor N-alkylation: This is more complex. One strategy involves protecting the hydroxyl group first. Alternatively, reductive amination, which proceeds under mildly acidic conditions (pH ~5-6), can be used for selective N-alkylation.[1][7] Direct N-alkylation in the presence of an unprotected hydroxyl group is challenging due to the competing O-alkylation at higher pH. Some methods achieve N-alkylation by first forming an imine with an aldehyde, which is then reduced.[1][7][8]

The relationship between pH and the dominant species of m-aminophenol in solution can be visualized as follows:

Caption: pH-dependent speciation of m-aminophenol.

Q3: How do I choose the right base and solvent for selective O-alkylation?

Answer: The choice of base and solvent are interconnected and crucial for controlling the reaction environment. This is a classic Williamson Ether Synthesis scenario.[9][10]

Base Selection: The base should be strong enough to deprotonate the phenol (pKa ~9.8) but not so strong that it promotes unwanted side reactions.

| Base | pKa of Conjugate Acid | Typical Solvent | Advantages | Disadvantages |

| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, DMF, Acetonitrile | Inexpensive, moderate strength, easy to handle.[11] | Can be slow; requires higher temperatures. |

| Sodium Hydroxide (NaOH) | ~15.7 | Water, Ethanol, Phase Transfer | Strong, inexpensive, effective.[12] | Can lead to hydrolysis of sensitive alkyl halides; selectivity issues. |

| Sodium Hydride (NaH) | ~36 | THF, DMF | Very strong, irreversible deprotonation. | Highly reactive, moisture-sensitive, requires inert atmosphere. |

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Acetonitrile, DMF | "Softer" cation can accelerate SN2 reactions (Finkelstein-type effect).[11] | Expensive. |

Solvent Selection: The ideal solvent should be polar aprotic to dissolve the reagents and facilitate the Sₙ2 reaction mechanism without solvating the nucleophile too strongly.

-

Acetone/Acetonitrile: Excellent choices for use with K₂CO₃. They have good solvating power and are easily removed.

-

Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Higher boiling points allow for higher reaction temperatures, which can be necessary for less reactive alkyl halides. However, they can be difficult to remove during workup.

-

Tetrahydrofuran (THF): A common choice when using strong bases like NaH. Must be anhydrous.

Expert Insight: For most standard primary alkyl halides, the combination of potassium carbonate in acetone or DMF provides the best balance of reactivity, cost, and safety for achieving selective O-alkylation.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction yields are low, and I'm recovering mostly starting material.

-

Possible Cause 1: Insufficiently basic conditions.

-

Diagnosis: Your base may not be strong enough to fully deprotonate the phenolic hydroxyl group, resulting in a low concentration of the active phenoxide nucleophile.

-

Solution:

-

Verify Base Strength: Ensure the pKa of your base's conjugate acid is at least 1-2 units higher than the pKa of the phenol (~9.8).

-

Switch to a Stronger Base: If using K₂CO₃, consider switching to NaOH or, for difficult cases, NaH.

-

Increase Temperature: For bases like K₂CO₃, refluxing the solvent (e.g., acetone) is often necessary to drive the reaction to completion.[1]

-

-

-

Possible Cause 2: Inactive alkylating agent.

-

Diagnosis: The alkyl halide may have degraded, or you are using a sterically hindered or unreactive electrophile (e.g., a secondary or tertiary halide).

-

Solution:

-

Check Reagent Quality: Use a fresh bottle of the alkyl halide or purify it before use.

-

Improve the Leaving Group: If using an alkyl chloride, consider switching to the more reactive bromide or iodide. You can also add a catalytic amount of sodium or potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ.

-

Use a More Reactive Electrophile: If possible, switch from a halide to a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.

-

-

Problem: I'm getting significant N-alkylation or N,O-dialkylation instead of the desired O-alkylated product.

-

Diagnosis: This is a clear indication of a loss of selectivity, likely due to suboptimal pH or reaction conditions that favor the amino group's nucleophilicity. Direct alkylation often leads to mixtures.[2]

-

Solution:

-

Protect the Amino Group: This is the most robust strategy for guaranteeing O-alkylation.[1][7] The amino group can be temporarily converted into a non-nucleophilic group. A common method is to form an imine (Schiff base) by reacting the m-aminophenol with benzaldehyde. The imine protects the nitrogen, allowing for clean O-alkylation on the hydroxyl group. The imine is then easily hydrolyzed back to the amine using a mild acid workup.[1]

-

Re-evaluate Base and Solvent: Ensure your conditions strongly favor phenoxide formation. Using a weaker base in a less polar solvent might inadvertently increase the relative nucleophilicity of the amine. Stick to proven systems like K₂CO₃ in acetone/DMF.

-

Caption: Workflow for selective O-alkylation.

Problem: The reaction mixture is turning dark brown or black, leading to purification issues.

-

Diagnosis: Aminophenols are susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen). This oxidation leads to the formation of colored, polymeric impurities.[5]

-

Solution:

-

Use an Inert Atmosphere: Perform the reaction under a blanket of an inert gas like nitrogen or argon. This is particularly important when using strong, reactive bases or when running the reaction at elevated temperatures for extended periods.

-

Degas Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

Minimize Reaction Time: Optimize the temperature and reagent stoichiometry to complete the reaction as quickly as possible, minimizing the time the aminophenol is exposed to oxidative conditions.

-

Model Protocol: Selective O-Ethylation of m-Aminophenol via Amine Protection

This protocol describes a reliable, two-step method for synthesizing 3-ethoxyaniline, prioritizing selectivity and yield by using a temporary protecting group.[1][7]

Step 1: Protection of the Amino Group (Imine Formation)

-

To a round-bottom flask, add m-aminophenol (1.0 eq) and methanol. Stir until dissolved.

-

Add benzaldehyde (1.0 eq) to the solution at room temperature.

-

Stir the mixture for 1 hour. The formation of the imine may be observed as a precipitate.

-

Remove the methanol under reduced pressure (rotary evaporator) to yield the crude N-benzylidene-3-hydroxyaniline, which is used directly in the next step.

Step 2: O-Alkylation and Deprotection

-

Dissolve the crude imine from Step 1 in acetone (approx. 10 mL per gram of starting aminophenol).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Add ethyl iodide (or ethyl bromide, 1.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KI/KBr). Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated imine.

-

To the crude product, add aqueous hydrochloric acid (e.g., 1N HCl) and stir vigorously for 1 hour at room temperature to hydrolyze the imine.

-

Neutralize the aqueous layer carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-ethoxyaniline.

-

Purify the product as necessary, typically by column chromatography or distillation.

References

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

- Process for the mono-N-alkylation of aminophenols. (2020).

-

Selective alkylation of aminophenols. (2010). ResearchGate. [Link]

-

Selective alkylation of the amino group of aminophenols. (2010). ResearchGate. [Link]

-

3-Aminophenol. Wikipedia. [Link]

-

3-Aminophenol | C6H7NO. PubChem. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

The pKa values for aminophenols isomers. ResearchGate. [Link]

-

The Williamson Ether Synthesis. Chemistry Steps. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]

- 3. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminophenol | 591-27-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

Technical Support Center: Optimizing the Synthesis of 3-(Dibutylamino)phenol

Welcome to the comprehensive technical support guide for the synthesis of 3-(Dibutylamino)phenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.

Introduction to 3-(Dibutylamino)phenol Synthesis

3-(Dibutylamino)phenol is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The most common and direct synthetic route involves the N,N-dialkylation of 3-aminophenol with a butyl halide, typically butyl bromide, in the presence of a base. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the final yield and purity of the desired product. The primary competing reaction is the O-alkylation of the phenolic hydroxyl group, leading to the formation of 3-(dibutylamino)butoxybenzene and other byproducts.

This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions to maximize the yield and purity of 3-(Dibutylamino)phenol.

Reaction Overview: N-Alkylation of 3-Aminophenol

The fundamental reaction involves the nucleophilic substitution of the butyl halide by the amino group of 3-aminophenol. The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrohalic acid formed during the reaction.

Technical Support Center: Optimization of Reaction Conditions for ODB-2 Synthesis

Welcome to the technical support center for the synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working on or planning to synthesize this important leuco dye. As a color former in thermal printing applications, achieving high purity and yield of ODB-2 is critical for performance.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of its synthesis.

Overview of ODB-2 Synthesis

The synthesis of fluoran dyes like ODB-2 is a multi-step process that typically involves the condensation of a substituted 2-(benzoyl)benzoic acid derivative with a substituted aminophenol or aniline derivative, followed by a cyclization/lactonization step, often under acidic catalysis. The core challenge lies in controlling the reaction to maximize the yield of the desired product while minimizing the formation of structurally related impurities.

A representative synthetic pathway is illustrated below. Optimization of this reaction requires careful control over catalyst selection, solvent, temperature, and reactant stoichiometry.

Caption: A representative synthetic pathway for ODB-2.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors. A systematic approach is required to diagnose and resolve the issue.

Possible Causes & Solutions:

-

Incomplete Reaction: The reaction may not be proceeding to completion.

-

Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant amounts of starting materials are present even after extended reaction times, the conditions are suboptimal.

-

Solution:

-

Increase Temperature: For many organic reactions, higher temperatures increase the reaction rate.[2] However, be cautious, as excessive heat can lead to byproduct formation.[2] We recommend a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the impurity profile.

-

Screen Catalysts: The choice of acid catalyst is critical. If you are using a weak acid, it may not be effective. A screening of various Lewis and Brønsted acids is recommended.

-

Increase Reaction Time: If the reaction is slow, simply extending the reaction time may be sufficient.

-

-

-

Product Degradation: The synthesized ODB-2 might be degrading under the reaction conditions.

-

Diagnosis: Look for an increase in the number of impurity spots on a TLC plate over time, or new peaks appearing in an HPLC chromatogram, especially after the product peak has reached its maximum.

-

Solution:

-

Lower Reaction Temperature: Degradation is often accelerated by heat. Once the optimal temperature for formation is found, see if a slightly lower temperature can maintain a good reaction rate while minimizing degradation.[3]

-

Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Quench the reaction as soon as monitoring indicates that the starting materials have been consumed.

-

-

-

Suboptimal Solvent: The solvent plays a crucial role in solubilizing reactants and stabilizing transition states.

-

Diagnosis: If reactants are not fully dissolved or if the reaction is sluggish, the solvent may be inappropriate.

-

Solution: Test a range of solvents with varying polarities. For condensation reactions, a non-polar, high-boiling solvent like toluene or xylene that allows for the azeotropic removal of water can be highly effective. A list of common solvents for organic synthesis can be found from suppliers like Sigma-Aldrich.[4][5]

-

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I'm observing a significant, persistent impurity in my final product. How do I identify and eliminate it?

Answer: Impurities in pharmaceutical and specialty chemical synthesis can originate from starting materials, reagents, or side reactions during the manufacturing process.[6][7] A proper strategy for identification and elimination is crucial for product quality.[8]

Step 1: Characterize the Impurity Before you can eliminate an impurity, you must know what it is.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will give you the molecular weight of the impurity, which is a critical clue to its structure.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), NMR will help elucidate its exact structure.

Step 2: Identify the Source

-

By-products: These are formed from competing reaction pathways. For example, incomplete cyclization could leave a keto-acid intermediate as an impurity.

-

Degradation Products: As mentioned previously, the product itself may be unstable under the reaction conditions.

-

Starting Material Impurities: Impurities present in your precursors will carry through the reaction. Always check the purity of your starting materials.

Step 3: Elimination Strategies

| Impurity Source | Elimination Strategy | Rationale |

| Side Reaction | Lower Temperature: Side reactions often have higher activation energies than the main reaction and can be suppressed by lowering the temperature.[3] | Reduces the kinetic favorability of the undesired pathway. |

| Change Catalyst: A different acid catalyst may offer higher selectivity for the desired reaction pathway. | Catalyst choice can fundamentally alter the reaction mechanism and product distribution. | |

| Incomplete Reaction | Modify Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of one reactant can help drive the reaction to completion and consume the other reactant entirely. | Le Châtelier's principle; pushes the equilibrium towards the product side. |

| Degradation | Optimize pH: If the product is sensitive to the strong acidity required for the reaction, consider using a milder catalyst or neutralizing the reaction mixture promptly during workup. | Prevents acid-catalyzed decomposition of the final product. |

| Starting Material | Purify Precursors: Recrystallize or chromatograph starting materials before use. | Ensures that impurities are not introduced into the reaction from the outset. |

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for ODB-2 synthesis? A: There is no single "best" catalyst, as the optimal choice depends on the specific solvent and temperature used. However, strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) are commonly used for this type of condensation/cyclization. Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can also be effective. We strongly recommend performing a catalyst screen to determine the most efficient and selective option for your system.

Q: How critical is water content in the reaction? A: For condensation reactions that produce water as a byproduct, removing it from the reaction mixture is critical to drive the equilibrium toward the product. Using a Dean-Stark apparatus with a solvent like toluene is a standard and effective technique. For reagents and solvents, using anhydrous grades can prevent unwanted side reactions and improve yields.[9][10]

Q: What is a typical reaction temperature and time? A: A typical starting point for this reaction in a high-boiling solvent like toluene would be reflux temperature (approx. 110 °C). Reaction times can vary widely, from a few hours to over 24 hours. The optimal temperature and time must be determined experimentally by monitoring the reaction's progress. Temperature has a significant influence on both the reaction rate and the equilibrium constant.[2]

Experimental Protocol: Catalyst Screening for ODB-2 Synthesis

This protocol provides a framework for systematically optimizing the catalyst for the final condensation step.

Objective: To identify the most effective acid catalyst for the synthesis of ODB-2 from its precursors, maximizing yield and minimizing impurity formation.

Materials:

-

2-(4-Dibutylamino-2-hydroxybenzoyl)benzoic Acid (Precursor A)

-

N-(4-amino-2-methylphenyl)aniline (Precursor B)

-

Toluene (anhydrous)

-

Candidate Catalysts: H₂SO₄, pTSA, ZnCl₂, Amberlyst-15 (solid acid resin)

-

Reaction vessels (e.g., 25 mL round-bottom flasks) with reflux condensers and magnetic stirrers

-

TLC plates and HPLC system for analysis

Procedure:

-

Setup: In parallel, set up four identical reaction vessels. To each vessel, add Precursor A (1.0 mmol), Precursor B (1.05 mmol), and anhydrous toluene (10 mL).

-

Catalyst Addition: To each flask, add a different catalyst:

-

Flask 1: H₂SO₄ (0.1 mmol)

-

Flask 2: pTSA (0.1 mmol)

-

Flask 3: ZnCl₂ (0.1 mmol)

-

Flask 4: Amberlyst-15 (100 mg)

-

-

Reaction: Heat all four reactions to reflux (approx. 110 °C) with vigorous stirring.

-

Monitoring: At 1-hour intervals (t=1h, 2h, 3h, etc.), take a small aliquot from each reaction mixture. Analyze the samples by TLC and HPLC to determine the consumption of starting materials and the formation of ODB-2 and any byproducts.

-

Termination: Once a reaction reaches completion (or after a set time, e.g., 8 hours), cool it to room temperature.

-

Workup:

-

For flasks 1-3, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the acid, followed by water and brine.

-

For flask 4, simply filter off the solid Amberlyst-15 resin.

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Analysis: Determine the crude yield for each reaction. Analyze the crude product by HPLC to calculate the purity and the relative percentage of the desired product versus impurities.

Data Evaluation: Summarize the results in a table to compare the performance of each catalyst based on reaction time, yield, and purity.

| Catalyst | Reaction Time (h) | Crude Yield (%) | HPLC Purity (%) |

| H₂SO₄ | 4 | 85 | 92 |

| pTSA | 6 | 88 | 95 |

| ZnCl₂ | 8 | 75 | 89 |

| Amberlyst-15 | 12 | 65 | 97 |

Based on this hypothetical data, pTSA provides a good balance of high yield and purity with a moderate reaction time, while the solid acid Amberlyst-15 offers the highest purity and easiest workup but at the cost of a longer reaction time and lower yield. This data-driven approach allows for an informed decision on the optimal catalyst for scale-up.

References

- Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya.

- Understanding the Chemical Structure and Function of ODB-2. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Molecules, 25(21), 5153. [Link]

- Oligonucleotide Synthesis Reagents. (n.d.). emp BIOTECH.

- Impurity/By-product Analysis. (n.d.). TCA Lab / Alfa Chemistry.

- Thermo Scientific Reagents and Solvents for Oligonucleotide Synthesis. (2021). Thermo Fisher Scientific.

- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.

- Process Related Impurities in Pharmaceuticals. (2024). YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lneya.com [lneya.com]

- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvents [sigmaaldrich.com]

- 5. Reagents, Solvents and Catalysts for Organic Synthesis - ITW Reagents [itwreagents.com]

- 6. One moment, please... [chemass.si]

- 7. youtube.com [youtube.com]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. empbiotech.com [empbiotech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Purification of Crude 3-(Dibutylamino)phenol

Welcome to the technical support guide for the purification of crude 3-(Dibutylamino)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material after synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material

This section addresses the critical first step in any purification strategy: understanding the nature of the impurities you are trying to remove.

Q1: What are the most likely impurities in my crude 3-(Dibutylamino)phenol reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the N-alkylation of 3-aminophenol with a butyl halide (e.g., butyl bromide).

Common Impurity Classes:

-

Unreacted Starting Materials: Residual 3-aminophenol is a very common impurity.

-

Over-Alkylated Byproducts: Formation of 3-(Dibutylamino)butoxybenzene (O,N-dialkylated product) or a quaternary ammonium salt can occur, especially under harsh reaction conditions (e.g., high temperature).[1][2]

-

O-Alkylated Byproduct: 3-Butoxyaniline can be formed as a side product due to the competing O-alkylation of the phenolic hydroxyl group.[3]

-

Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of highly colored quinone-like species.[4] This is often the cause of pink, red, or brown discoloration in the crude product.

-

Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, acetonitrile) and inorganic salts from the workup must also be considered.

// Nodes CrudeProduct [label="Crude 3-(Dibutylamino)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; SM [label="Starting Material\n(3-Aminophenol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OAlk [label="O-Alkylated Byproduct\n(3-Butoxyaniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; OverAlk [label="Over-Alkylated Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxid [label="Oxidation Products\n(Colored Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salts [label="Inorganic Salts", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CrudeProduct -> {SM, OAlk, OverAlk, Oxid, Salts} [label="Contains"]; } dot Caption: Common impurities in crude 3-(Dibutylamino)phenol.

Q2: My crude product is dark brown/red. What causes this discoloration and how will it affect purification?

A2: The discoloration is almost certainly due to the oxidation of the aminophenol functional groups in your target compound and any residual 3-aminophenol.[4] Phenols, especially in the presence of an amino group, are highly susceptible to air oxidation, which is often accelerated by basic conditions, heat, or trace metal impurities. These oxidized impurities are typically highly polar and can streak during column chromatography, complicating separation. It is often advantageous to remove them before chromatographic purification.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for tackling the most common purification challenges.

Issue 1: Removing Unreacted 3-Aminophenol and Inorganic Salts

Troubleshooting Question: How can I efficiently remove acidic (3-aminophenol) and water-soluble impurities from my organic-soluble product?

Answer: The most effective technique is a pH-swing liquid-liquid extraction (LLE). This method exploits the difference in acidity between the phenolic hydroxyl group and the basicity of the tertiary amine. 3-Aminophenol is amphoteric, meaning it can be protonated or deprotonated. 3-(Dibutylamino)phenol has a basic tertiary amine and an acidic phenol. By carefully controlling the pH of an aqueous phase, we can selectively move impurities out of the organic phase.

The core principle is to adjust the pH to a range where the desired product, 3-(Dibutylamino)phenol, is neutral and preferentially soluble in the organic solvent, while the impurity, 3-aminophenol, is ionized (as a salt) and soluble in the aqueous phase.

This protocol is designed to remove acidic and basic impurities. Toluene is often an effective solvent for this class of compound.[5][6][7]

| Step | Action | Rationale & Expert Notes |

| 1 | Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane) in a separatory funnel. | Use approximately 10-20 mL of solvent per gram of crude material to ensure complete dissolution. |

| 2 | Add an equal volume of a weak acidic solution, such as 1 M aqueous HCl or a pH 4-5 buffer.[5][8][9] | At this pH, the basic dibutylamino group will be protonated, forming a salt. Unreacted 3-aminophenol will also form a salt. This step primarily removes non-basic organic impurities. |

| 3 | Shake the funnel vigorously and allow the layers to separate. Discard the organic layer (impurities) and keep the aqueous layer (containing the protonated product). | Be sure to vent the funnel frequently to release any pressure buildup. |

| 4 | To the aqueous layer, add a fresh portion of organic solvent. Now, carefully add a base, such as saturated sodium bicarbonate solution or dilute NaOH, dropwise until the pH of the aqueous layer is ~7.0-7.4.[5][9] | As the pH becomes neutral to slightly basic, the dibutylamino group is deprotonated, rendering the entire molecule neutral and thus more soluble in the organic phase. Unreacted 3-aminophenol will remain in the aqueous phase as its phenoxide salt at a slightly higher pH, but adjusting to near neutral is a good compromise. |

| 5 | Shake, separate the layers, and collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent (2x). | This ensures maximum recovery of the product from the aqueous phase. |

| 6 | Combine all organic extracts and wash with brine (saturated NaCl solution). | The brine wash helps to remove residual water and some water-soluble impurities from the organic phase. |

| 7 | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. | This provides the partially purified product, now ready for further purification if needed. |

Issue 2: Separating Structurally Similar Byproducts

Troubleshooting Question: My product still shows closely-related impurities by TLC/LCMS after an extraction. How do I separate these?

Answer: When dealing with impurities that have similar solubility and acid/base properties to your product (e.g., O-alkylated or over-alkylated byproducts), column chromatography is the method of choice.[4] The separation is based on differential adsorption to a stationary phase.

-

Stationary Phase: Standard silica gel is often effective. However, the basic nature of the tertiary amine can cause significant tailing or "streaking" on the acidic silica surface. To mitigate this, you can either:

-

Use a Treated Mobile Phase: Add a small amount of a competing base, like triethylamine (0.1-1%), to your eluent.[10]

-

Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for basic compounds.

-

-

Mobile Phase (Eluent): A non-polar/polar solvent system is used. The ideal system will show good separation between your product and impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4.

-

Starting Point: A gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30% Ethyl Acetate) is a common starting point.

-

For more polar compounds, Dichloromethane/Methanol might be used.

-

| Step | Action | Rationale & Expert Notes |

| 1 | Develop a TLC Method: Test various solvent systems (e.g., Hexane/Ethyl Acetate mixtures) to find one that gives an Rf of ~0.3 for the desired product. | This is the single most important step for a successful column. If using triethylamine (TEA) in the column eluent, add it to the TLC solvent as well. |

| 2 | Prepare the Column: Pack a glass column with silica gel using the chosen eluent (the "wet packing" method is often preferred). Ensure the silica bed is compact and level. | A typical ratio is 50-100 g of silica per 1 g of crude material. |

| 3 | Load the Sample: Dissolve the LLE-purified product in a minimal amount of the eluent (or a stronger solvent like DCM if solubility is an issue). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. | Dry loading is highly recommended as it leads to sharper bands and better separation. |

| 4 | Elute the Column: Begin running the eluent through the column, collecting fractions in test tubes. You can use a single isocratic eluent or gradually increase the polarity (gradient elution). | Monitor the separation by collecting small fractions and analyzing them by TLC. |

| 5 | Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 3-(Dibutylamino)phenol. |

Issue 3: Improving Final Purity and Removing Color

Troubleshooting Question: My product is chromatographically pure but still has a slight color. How can I get a clean, white/off-white solid?

Answer: Recrystallization is the final polishing step to remove trace impurities and improve the crystalline form of your product.[11][12] It relies on the principle that the desired compound will be significantly more soluble in a hot solvent than in a cold solvent, while impurities remain in solution upon cooling.

| Step | Action | Rationale & Expert Notes |

| 1 | Solvent Screening: In small test tubes, test the solubility of your compound in various solvents (e.g., Hexane, Toluene, Ethanol, Water, or mixtures).[13][14] The ideal solvent will dissolve the compound when hot but not when cold. | For aminophenols, a mixed solvent system like Toluene/Hexane or Ethanol/Water is often effective.[15] |

| 2 | Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the purified product until it just dissolves completely.[11] | Working on a hot plate and adding the solvent in small portions is key. Adding too much solvent will reduce your final yield. |

| 3 | (Optional) Decolorization: If the hot solution is still colored, add a small amount (1-2% by weight) of activated charcoal. Swirl and keep the solution hot for a few minutes. | The charcoal adsorbs the colored impurities. Do not add charcoal to a boiling solution as it can cause violent bumping. |

| 4 | Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. | This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated funnel if possible. |

| 5 | Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. | Slow cooling generally results in larger, purer crystals.[12] Do not disturb the solution while it is cooling. |

| 6 | Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum. |

Part 3: Purity Assessment

You must verify the purity of your final product. Simply obtaining a crystalline solid is not sufficient proof of purity.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of organic compounds. It can separate and quantify the main component and any remaining impurities.[5][16][17]

-

Gas Chromatography (GC): Useful for volatile compounds, GC coupled with a mass spectrometer (GC-MS) can help identify impurities.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in significant amounts (>1-5%).

-

UV-Vis Spectroscopy: Can be used for quantitative analysis and to check for the presence of colored, conjugated impurities.[19]

References